2-Methyl-5-(piperidin-2-yl)phenol 2-Methyl-5-(piperidin-2-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17392702
InChI: InChI=1S/C12H17NO/c1-9-5-6-10(8-12(9)14)11-4-2-3-7-13-11/h5-6,8,11,13-14H,2-4,7H2,1H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

2-Methyl-5-(piperidin-2-yl)phenol

CAS No.:

Cat. No.: VC17392702

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(piperidin-2-yl)phenol -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 2-methyl-5-piperidin-2-ylphenol
Standard InChI InChI=1S/C12H17NO/c1-9-5-6-10(8-12(9)14)11-4-2-3-7-13-11/h5-6,8,11,13-14H,2-4,7H2,1H3
Standard InChI Key ANPKKKKGUCVAJR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2CCCCN2)O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 2-methyl-5-(piperidin-2-yl)phenol, reflects its hybrid aromatic-heterocyclic architecture. The phenol ring features a hydroxyl group (-OH) at the 1-position, a methyl group (-CH₃) at the 2-position, and a piperidine ring fused at the 5-position. Piperidine, a six-membered amine heterocycle, introduces basicity (pKa ~11) due to its lone electron pair on the nitrogen atom .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol (calculated)
Hydrogen Bond Donors2 (phenolic -OH, piperidine -NH)
Hydrogen Bond Acceptors2 (phenolic -OH, piperidine -N)
logP (Predicted)2.1–2.6 (similar to )
Topological Polar Surface Area43.8 Ų (estimated)

The stereochemistry of the piperidine ring (chair vs. boat conformation) may influence molecular interactions, though specific data for this compound remain unpublished .

Synthetic Pathways

While no direct synthesis protocol for 2-methyl-5-(piperidin-2-yl)phenol is documented, analogous methods for piperidine-phenol hybrids suggest plausible routes:

Bromination and Coupling

A strategy adapted from CN104592198A involves:

  • Bromination: Introducing bromine at the 5-position of 2-methylphenol using N-bromosuccinimide (NBS) under radical conditions.

  • Piperidine Coupling: Utilizing a Buchwald-Hartwig amination to replace bromine with a piperidine group, catalyzed by palladium(II) acetate and Xantphos.

  • Deprotection: Removing protective groups (if used) under acidic or reductive conditions.

Reaction yields for similar steps range from 45% to 68%, depending on solvent polarity and catalyst loading .

Alternative Route: Reductive Amination

Condensation of 5-amino-2-methylphenol with glutaraldehyde via Schiff base formation, followed by cyclization and reduction, could yield the piperidine ring. This method is less efficient (~30% yield) but avoids transition-metal catalysts .

Physicochemical Properties

Predicted properties, derived from structurally related compounds , include:

Table 2: Predicted Physicochemical Profile

ParameterValueMethod of Estimation
logP (Lipophilicity)2.4Comparative analysis
Aqueous Solubility0.12 mg/mLQSPR modeling
pKa (Phenolic -OH)9.8Hammett equation
Melting Point98–102°CAnalog-based extrapolation

The moderate logP value suggests balanced hydrophobicity, favoring membrane permeability but requiring formulation optimization for oral bioavailability .

Biological Activity and Mechanism

Although no direct pharmacological data exist for 2-methyl-5-(piperidin-2-yl)phenol, its structural resemblance to opioid receptor antagonists provides mechanistic insights:

Opioid Receptor Interactions

trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines (e.g., 2a, 2b) demonstrate potent μ-opioid receptor antagonism (IC₅₀ = 12 nM) . The phenolic -OH and piperidine nitrogen are critical for binding to receptor subpockets. Methyl groups at the 2-position (as in the target compound) may sterically hinder agonist activity, favoring antagonist profiles .

Selectivity and Potency

Removal of methyl substituents in related compounds reduces antagonist potency by 3- to 5-fold . This suggests that the 2-methyl group in 2-methyl-5-(piperidin-2-yl)phenol could enhance receptor affinity through hydrophobic interactions.

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